molecular formula C10H7F2N3O B1490692 1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1546874-75-2

1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1490692
CAS RN: 1546874-75-2
M. Wt: 223.18 g/mol
InChI Key: FZNWECQQOANJHC-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring attached to a phenyl ring (which contains two fluorine atoms) and an aldehyde group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbon adjacent to the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aldehyde group and the fluorine atoms on the phenyl ring could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial and Anti-oxidant Applications

  • Antimicrobial Activities : A new series of 1,2,3-triazolyl pyrazole derivatives showed broad-spectrum antimicrobial activities. These compounds were synthesized through a Vilsmeier–Haack reaction and displayed moderate to good anti-oxidant activities. Molecular docking studies supported their potential as E. coli MurB enzyme inhibitors, comparable to the standard drug Ciproflaxin (Bhat et al., 2016).

  • Anti-oxidant Properties : The compounds synthesized in these studies exhibited not only antimicrobial but also anti-oxidant capabilities, which could be beneficial for developing new therapeutic agents with lesser side effects due to oxidative stress (Bhat et al., 2016).

Molecular Docking Studies

  • Enzyme Inhibition : Molecular docking studies of the synthesized 1,2,3-triazolyl pyrazole derivatives for the inhibition of E. coli MurB enzyme showed promising results, indicating these compounds could serve as effective enzyme inhibitors (Bhat et al., 2016).

Synthesis of Novel Compounds

  • Crystal Structures and α-Glycosidase Inhibition : The crystal structures of certain triazolyl derivatives were reported, with one compound exhibiting significant α-glycosidase inhibition activity. This suggests potential applications in managing diabetes or other diseases where α-glycosidase inhibitors are relevant (Gonzaga et al., 2016).

  • Synthesis of Schiff Bases for Biological Applications : Schiff bases derived from 1,2,4-triazole and 1,2,3-triazole have shown potential as DNA gyrase B inhibitors, antibacterial, anti-inflammatory, and antioxidant agents, indicating a wide range of possible therapeutic applications (Kate et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Some triazole derivatives are used as antifungal or anticancer agents, where they work by inhibiting key enzymes in these organisms or cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity in various chemical reactions .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-9-2-1-7(3-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNWECQQOANJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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